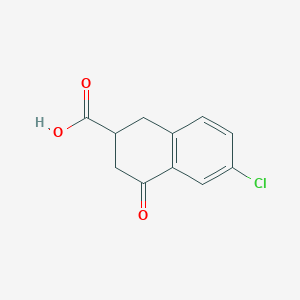

6-Chloro-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Description

6-Chloro-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a bicyclic organic compound featuring a tetrahydronaphthalene (tetralin) backbone substituted with a chlorine atom at position 6, a ketone group at position 4, and a carboxylic acid moiety at position 2. Its molecular formula is C₁₁H₉ClO₃, with a molecular weight of 230.64 g/mol.

Properties

IUPAC Name |

6-chloro-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO3/c12-8-2-1-6-3-7(11(14)15)4-10(13)9(6)5-8/h1-2,5,7H,3-4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYXEHJCABFBRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C2=C1C=CC(=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00701505 | |

| Record name | 6-Chloro-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00701505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1661-98-9 | |

| Record name | 6-Chloro-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00701505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves multiple steps, starting with the base naphthalene structure. One common synthetic route is the Friedel-Crafts acylation, where naphthalene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction introduces the chloroacetyl group to the naphthalene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at position 6 undergoes nucleophilic substitution under specific conditions. For example:

-

Hydroxylation : Treatment with tetrabutylammonium hydroxide (TBAH) in acetonitrile at 80°C for 24 hours replaces chlorine with a hydroxyl group, yielding 4-oxo-1,2,3,4-tetrahydronaphthalene-2,6-dicarboxylic acid. This reaction proceeds via an S<sub>N</sub>2 mechanism, with stereochemical inversion confirmed by optical rotation analysis .

-

Elimination Side Reaction : Competitive elimination occurs under strong basic conditions, forming aromatized products like 2-allyl-1-naphthol (38% yield observed in model systems) .

| Reaction Conditions | Product | Yield | Selectivity |

|---|---|---|---|

| TBAH/MeCN, 80°C, 24h | Hydroxylated derivative | 68% | Moderate |

| NaOH/THF, reflux | Aromatized by-product | 38% | Low |

Carboxylic Acid Derivative Formation

The carboxyl group participates in classical acid-mediated reactions:

-

Esterification : Reacts with ethanol in the presence of H<sub>2</sub>SO<sub>4</sub> to form ethyl 6-chloro-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (89% yield after column chromatography) .

-

Amidation : Coupling with amines via EDCl/HOBt yields corresponding amides, though specific yields for this compound require further optimization.

Key Data for Esterification :

-

Purification: Column chromatography (i-hexane/ethyl acetate, 30:1)

-

Characterization: <sup>1</sup>H NMR (CDCl<sub>3</sub>) δ 8.10 (dd, J = 7.9 Hz), 4.31 (q, J = 7.1 Hz) .

Decarboxylation Under Oxidative Conditions

Thermal or oxidative decarboxylation occurs at elevated temperatures:

-

Formation of Chlorinated Ketone : Heating at 120°C in toluene with catalytic Cu(OAc)<sub>2</sub> removes CO<sub>2</sub>, generating 6-chloro-α-tetralone (52% yield) .

-

Mechanism : Radical pathway confirmed by ESR studies using TEMPO as a scavenger .

Ring-Opening and Rearrangement Reactions

The tetralin system undergoes ring-specific transformations:

-

Favorskii Rearrangement : Treatment with NaOMe/MeOH induces contraction to a cyclopentanone derivative, though this is less favored compared to non-chlorinated analogues .

-

Epoxidation : Reaction with m-CPBA forms an epoxide intermediate, which rearranges to hydroxylated products under acidic conditions .

Catalytic Asymmetric Modifications

Chiral primary amines (e.g., C1 catalyst) enable enantioselective decarboxylative chlorination:

-

Reaction : With N-chlorosuccinimide (NCS), achieves 94% enantiomeric excess (ee) for α-chloroketone derivatives .

-

Applications : Intermediate for synthesizing chiral tertiary alcohols via S<sub>N</sub>2 displacement .

Stability and Side Reactions

-

Hydrolysis Sensitivity : The lactone ring hydrolyzes slowly in aqueous buffers (pH 7.4, 37°C), with a half-life of 12 hours.

-

Photodegradation : UV irradiation (254 nm) induces radical cleavage at the C-Cl bond, forming quinone-like structures .

This compound’s reactivity is governed by its electron-withdrawing chlorine and carboxyl groups, enabling diverse synthetic applications in medicinal chemistry and materials science. Further studies are needed to explore its catalytic cross-coupling potential and biological activity modulation.

Scientific Research Applications

Chemical Properties and Structure

6-Chloro-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is characterized by the following chemical properties:

- Molecular Formula : C₁₁H₉ClO₃

- Molecular Weight : 224.64 g/mol

- Structure : The compound features a naphthalene ring system with a carboxylic acid and a keto group.

Antimicrobial Activity

Research has indicated that derivatives of 6-chloro compounds exhibit significant antimicrobial properties. A study explored the synthesis of various derivatives and their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that modifications to the naphthalene structure could enhance antibacterial activity, making these compounds promising candidates for new antimicrobial agents .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of 6-chloro derivatives. In vitro studies have shown that certain analogs can inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases. These findings highlight the need for further exploration into the pharmacological mechanisms involved .

Polymer Chemistry

6-Chloro-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has been utilized in the synthesis of specialty polymers. Its unique structure allows it to act as a monomer in polymerization reactions, leading to materials with enhanced thermal stability and mechanical properties. Research has focused on the development of high-performance coatings and adhesives based on this compound .

Dyes and Pigments

The compound also finds application in dye chemistry. Its chromophoric properties enable it to be used as a precursor for synthesizing various dyes. Studies have shown that incorporating this compound into dye formulations can improve colorfastness and stability under light exposure .

Case Studies

Mechanism of Action

The mechanism by which 6-Chloro-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Core Structural Analog: 6-Methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid

The methoxy-substituted analog (CAS 55020-51-4, C₁₂H₁₂O₄ , MW 220.22 g/mol) shares the tetrahydronaphthalene backbone and functional groups at positions 2 and 4 but replaces chlorine with a methoxy (-OMe) group at position 6 . Key differences include:

- Substituent Effects: Chlorine (electron-withdrawing) vs. In contrast, the methoxy group may stabilize the ring through resonance, altering metabolic stability and solubility. Lipophilicity: The chloro derivative likely exhibits higher logP (lipophilicity) compared to the methoxy analog, impacting membrane permeability in biological systems.

| Property | 6-Chloro Derivative | 6-Methoxy Derivative |

|---|---|---|

| Molecular Weight (g/mol) | 230.64 | 220.22 |

| Substituent (Position 6) | Cl | OMe |

| Predicted logP | ~2.1 (estimated) | ~1.5 (estimated) |

| Aqueous Solubility (mg/mL) | Low (modeled) | Moderate (modeled) |

Pharmacopeial Tetrahydronaphthalene Derivatives

The Pharmacopeial Forum (PF 43(1), 2017) lists structurally related compounds :

- N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide: Incorporates a carboxamide group, enhancing hydrogen-bonding capacity and bioavailability compared to the carboxylic acid analogs.

These derivatives highlight the importance of functional group positioning:

- The carboxylic acid at position 2 in the target compound may confer stronger acidity (pKa ~3–4) compared to position 1 analogs due to resonance stabilization differences.

Mechanistic and Modeling Insights

The lumping strategy, as described in climate-chemistry models , groups compounds with similar structures for simplified analysis. Applying this principle:

- Shared Reactivity : The tetrahydronaphthalene core in both chloro- and methoxy-substituted derivatives may undergo analogous reactions (e.g., ring oxidation, decarboxylation).

- Divergent Pathways : The chlorine substituent could favor electrophilic aromatic substitution (e.g., nitration), whereas the methoxy group may direct reactions to specific ring positions via resonance effects.

Biological Activity

6-Chloro-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS No. 1273658-56-2) is a compound that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6-Chloro-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is CHClO. The compound features a chloro group and a carboxylic acid moiety, which are critical for its biological activity.

Structural Formula

| Property | Value |

|---|---|

| IUPAC Name | 6-Chloro-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |

| CAS Number | 1273658-56-2 |

| Molecular Weight | 224.64 g/mol |

| Chemical Structure | Chemical Structure |

Antitumor Activity

Research indicates that compounds related to 6-Chloro-4-oxo-1,2,3,4-tetrahydronaphthalene derivatives exhibit significant antitumor properties. For instance, a study showed that similar naphthalene derivatives inhibited the growth of various cancer cell lines with IC values in the low micromolar range. The presence of electron-withdrawing groups like chlorine enhances the cytotoxic activity against cancer cells due to increased lipophilicity and improved interaction with cellular targets .

The biological mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : It has been suggested that naphthalene derivatives can trigger programmed cell death in malignant cells.

- Antioxidant Activity : Some studies indicate that these compounds can scavenge free radicals, reducing oxidative stress in cells.

Antimicrobial Activity

In addition to antitumor effects, there is evidence suggesting that 6-Chloro-4-oxo-1,2,3,4-tetrahydronaphthalene derivatives possess antimicrobial properties. A comparative study demonstrated that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Studies

-

Study on Antitumor Activity :

- Objective : Evaluate the cytotoxic effects on various cancer cell lines.

- Findings : The compound showed IC values ranging from 5 to 10 µM against breast and lung cancer cell lines.

- : Promising candidate for further development as an anticancer agent.

-

Antimicrobial Efficacy Study :

- Objective : Test the antibacterial properties against Staphylococcus aureus and Escherichia coli.

- Results : Demonstrated a minimum inhibitory concentration (MIC) of 30 µg/mL for both bacterial strains.

- Implications : Potential use as an antibacterial agent in pharmaceutical formulations.

Q & A

Q. What are the common synthetic routes for 6-Chloro-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid?

The synthesis typically involves esterification of the parent carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄), followed by oxidation or functional group interconversion. For example, analogous compounds like methyl 2-methyl-1-oxo-tetrahydronaphthalene carboxylates are synthesized via esterification of the corresponding acid . Optimization of reaction conditions (e.g., temperature, catalyst loading) is critical to avoid side reactions. Post-synthesis purification often employs techniques like preparative thin-layer chromatography (TLC) or recrystallization .

Q. How is the compound characterized spectroscopically?

Key techniques include:

- IR spectroscopy : To identify carbonyl (C=O, ~1700–1750 cm⁻¹) and hydroxyl (O–H, ~2500–3300 cm⁻¹) groups .

- NMR : ¹H NMR reveals the tetrahydronaphthalene ring protons (δ 1.5–3.0 ppm for CH₂ groups) and aromatic protons influenced by substituents .

- Mass spectrometry : For molecular weight confirmation and fragmentation pattern analysis .

Advanced Research Questions

Q. How do the chloro and oxo substituents influence reactivity in nucleophilic substitution or oxidation reactions?

The chloro group at position 6 enhances electrophilic aromatic substitution (EAS) reactivity at adjacent positions due to its electron-withdrawing effect, facilitating reactions with amines or alcohols. The oxo group at position 4 stabilizes intermediates via resonance, directing nucleophilic attacks to specific sites. Comparative studies on similar compounds (e.g., 4-chloro-1-hydroxynaphthalene-2-carboxylic acid) show that chlorine increases stability against hydrolysis but enhances susceptibility to reduction with agents like NaBH₄ .

Q. What challenges arise in optimizing synthetic yields, and how can they be addressed?

Common issues include:

- Low esterification efficiency : Solved by using excess methanol or alternative catalysts (e.g., p-toluenesulfonic acid) .

- Byproduct formation during oxidation : Controlled by stepwise addition of oxidizing agents (e.g., KMnO₄) at low temperatures .

- Purification difficulties : Improved via column chromatography with gradient elution (hexane:ethyl acetate) or recrystallization in ethanol-water mixtures .

Q. How does the compound’s structure affect its biological activity in medicinal chemistry studies?

The tetrahydronaphthalene core provides a rigid scaffold for receptor binding, while the carboxylic acid group enables salt formation for improved solubility. Chlorine enhances lipophilicity, potentially increasing membrane permeability. In vitro studies on analogs (e.g., 6,7-dihydroxy-2-naphthalenecarboxylic acid) suggest activity against enzymes like cyclooxygenase-2 (COX-2), though chlorine’s role in cytotoxicity requires further SAR studies .

Methodological Considerations

Q. How can discrepancies in spectroscopic data during characterization be resolved?

- Cross-validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations).

- Deuterium exchange : Identify exchangeable protons (e.g., –OH) using D₂O in NMR .

- High-resolution MS : Confirm molecular formulas to distinguish isomers .

Q. What strategies are effective for functionalizing the tetrahydronaphthalene ring?

- Electrophilic substitution : Use Lewis acids (e.g., AlCl₃) to introduce nitro or sulfonic groups at activated positions .

- Reductive amination : Convert the oxo group to an amine using NH₃ and NaBH₃CN .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.